
H-Arg-Glu-Asp-Val-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Arg-Glu-Asp-Val-OH is a useful research compound. Its molecular formula is C20H35N7O9 and its molecular weight is 517.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
H-Arg-Glu-Asp-Val-OH exhibits several biological activities, primarily attributed to its ability to interact with specific receptors and proteins in the body. Notably, it acts as a platelet aggregation inhibitor , which is crucial for preventing thrombus formation during surgical procedures or in patients with cardiovascular diseases . Additionally, it plays a role in promoting cell adhesion and migration, making it a valuable compound in tissue engineering applications.
Platelet Aggregation Inhibition
This compound has been shown to effectively inhibit platelet aggregation, thus playing a significant role in thrombus prevention. This property is particularly beneficial in cardiovascular research, where controlling blood clot formation is critical .
Tissue Engineering
The peptide's ability to enhance cell adhesion makes it an essential component in tissue engineering. It has been utilized to modify surfaces of biomaterials to improve cellular responses, such as endothelial cell attachment and proliferation on acellular grafts .
Drug Delivery Systems
Research indicates that this compound can be incorporated into drug delivery systems to enhance targeting and efficacy of therapeutic agents. Its affinity for integrins allows for selective binding to target cells, facilitating localized drug delivery .
Case Study 1: Platelet Aggregation Inhibition
In a study assessing the effects of this compound on platelet function, researchers found that the peptide significantly reduced platelet aggregation in response to various agonists. The study demonstrated that at concentrations as low as 10 µM, RGDV effectively inhibited thrombus formation in vitro, highlighting its potential use in clinical settings for patients at risk of thrombosis.
Case Study 2: Tissue Engineering Applications
A recent investigation focused on the use of this compound immobilized on acellular vascular grafts. The results indicated that increasing peptide density on graft surfaces led to enhanced endothelial cell adhesion while simultaneously suppressing platelet adhesion and fibrin clot deposition under ex vivo conditions. This suggests that RGDV-modified grafts could improve patency rates in vascular surgeries .
化学反应分析
Degradation and Stability
REDV undergoes hydrolysis and oxidation under specific conditions:
Hydrolysis
Oxidation
- Methionine absence : REDV lacks Met, reducing susceptibility to oxidation.
- Arg side chains : Guanidine groups remain stable under mild oxidative conditions .
Side-Chain Reactions
Crosslinking
- EDC/NHS : Activates Glu/Asp carboxylates for conjugation to amines (e.g., lysine-containing peptides) .
Analytical Characterization
Comparison with Analogues
常见问题
Basic Research Questions
Q. What are the recommended protocols for synthesizing H-Arg-Glu-Asp-Val-OH with high purity, and how can synthesis efficiency be optimized?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the standard approach. Optimization involves iterative adjustments to coupling reagents (e.g., HBTU/HOBt), deprotection times, and resin selection. Purification via reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) gradients ensures >95% purity. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodological Answer : Conduct circular dichroism (CD) spectroscopy and dynamic light scattering (DLS) to monitor secondary structure changes (e.g., α-helix to random coil transitions) across pH 2–10. Pair with molecular dynamics (MD) simulations to predict protonation states of acidic (Asp, Glu) and basic (Arg) residues. Report deviations in hydrodynamic radius or aggregation propensity .
Q. What in vitro assays are most suitable for evaluating the bioactivity of this compound in cell signaling studies?
- Methodological Answer : Use receptor-binding assays (e.g., surface plasmon resonance or fluorescence polarization) to quantify affinity for integrin receptors. For functional activity, employ cell migration assays (e.g., Boyden chamber) with fibroblast or endothelial cell lines. Normalize data to positive controls (e.g., RGD peptides) and include triplicate technical replicates .
Advanced Research Questions
Q. How should researchers design in vivo studies to assess the pharmacokinetics and tissue specificity of this compound?
- Methodological Answer : Utilize radiolabeled (³H or ¹⁴C) or fluorescently tagged peptides in rodent models. Perform biodistribution studies with timed blood/tissue sampling, followed by LC-MS/MS quantification. Compare tissue uptake ratios (e.g., tumor vs. muscle) and calculate clearance rates using non-compartmental analysis (NCA). Address ethical compliance via institutional animal care protocols .
Q. What strategies resolve contradictions in reported binding affinities of this compound across different experimental systems?
- Methodological Answer : Cross-validate data using orthogonal methods (e.g., isothermal titration calorimetry vs. SPR). Control for variables like buffer composition (e.g., divalent cations affecting integrin binding) and temperature. Perform meta-analyses of published datasets to identify outliers and systematic biases .
Q. How can computational modeling improve the prediction of this compound interactions with non-canonical targets (e.g., GPCRs)?
- Methodological Answer : Apply molecular docking (AutoDock Vina, Schrödinger) to screen against GPCR homology models. Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) and functional assays (cAMP or calcium flux measurements). Use machine learning frameworks (AlphaFold-Multimer) to refine interaction models .
Q. What methodologies ensure reproducibility in long-term stability studies of this compound formulations?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-MS analysis. Quantify degradation products (e.g., deamidation at Asp/Asn) and correlate with excipient effects (e.g., trehalose vs. mannitol). Adhere to ICH Q1A guidelines for data reporting and statistical power analysis .
Q. Cross-Disciplinary and Ethical Considerations
Q. How should researchers integrate multi-omics data to explore the role of this compound in disease pathways?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) datasets from peptide-treated vs. control cells. Use pathway enrichment tools (DAVID, GSEA) to identify overrepresented biological processes. Validate findings with CRISPR-Cas9 knockouts of candidate genes .
Q. What ethical guidelines govern the use of this compound in human-derived cell lines or clinical samples?
属性
分子式 |
C20H35N7O9 |
---|---|
分子量 |
517.5 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H35N7O9/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24)/t10-,11-,12-,15-/m0/s1 |
InChI 键 |
WMOHCDYSWGUDJC-ASHKBJFXSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
序列 |
REDV |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。